molecular formula C16H8Cl2F3NOS B3469331 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B3469331
M. Wt: 390.2 g/mol
InChI Key: IBCORCGYMFRPPY-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C16H8Cl2F3NOS. This compound is notable for its unique structure, which includes both dichloro and trifluoromethyl groups attached to a benzothiophene core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the dichloro and trifluoromethyl groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
  • 3,4-dichloro-N-[2,4-dichlorophenyl]-1-benzothiophene-2-carboxamide
  • 3,4-dichloro-N-[2,4-dimethylphenyl]-1-benzothiophene-2-carboxamide

Uniqueness

3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3NOS/c17-10-5-2-6-11-12(10)13(18)14(24-11)15(23)22-9-4-1-3-8(7-9)16(19,20)21/h1-7H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCORCGYMFRPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

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